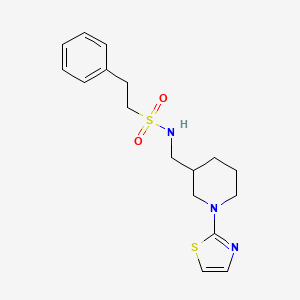

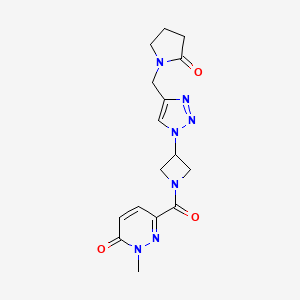

![molecular formula C23H15ClN4O3 B3002405 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291838-37-3](/img/structure/B3002405.png)

2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorophenyl groups, oxadiazole rings, and phthalazinone cores are present in the compounds described in the papers. These structural features are often associated with a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves starting with a precursor molecule and performing a series of chemical reactions to introduce various functional groups and heterocyclic rings. For instance, in the first paper, the starting compound 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize a series of derivatives through cyclization and aminomethylation reactions . These synthetic routes typically involve the formation of intermediate compounds, which are then further modified to obtain the final desired products. The characterization of these compounds is done using techniques such as IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial in determining their potential biological activity. The presence of a chlorophenyl group can influence the electronic distribution within the molecule, potentially affecting its interaction with biological targets. The oxadiazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which can engage in hydrogen bonding and other non-covalent interactions with enzymes or receptors. The phthalazinone core is another important structural feature that can contribute to the compound's stability and biological activity profile.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization, which helps in forming the core heterocyclic rings, and aminomethylation, which introduces nitrogen-containing side chains. These reactions are often carried out under basic conditions, such as with the use of NaOH, and may involve the use of reagents like formaldehyde and N-methyl/phenylpiperazine . The choice of reagents and reaction conditions can significantly affect the yield and purity of the synthesized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a drug candidate. The presence of functional groups like methoxy and chlorophenyl can influence these properties. For example, the methoxy group can increase the solubility in organic solvents, while the chlorophenyl group can enhance the lipophilicity of the compound. The biological activities of the compounds, such as lipase and α-glucosidase inhibition, are also a direct result of their chemical properties . The compounds' ability to interact with biological targets is often assessed through in vitro assays, which provide insights into their potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activities

- Antimicrobial Activities : Various derivatives of the compound have been synthesized and tested for their antimicrobial activities. Some of these derivatives showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Synthesis and Lipase and α-Glucosidase Inhibition

- Enzyme Inhibition : Derivatives of this compound were investigated for their lipase and α-glucosidase inhibition properties. Certain derivatives exhibited significant inhibitory effects, indicating potential therapeutic applications (Bekircan et al., 2015).

Synthesis and Antimicrobial Activity of Condensed Derivatives

- Antimicrobial Activity of Condensed Derivatives : Similar derivatives were synthesized with a focus on studying their antimicrobial activity (El-Hashash et al., 2012).

Synthesis and Spectral Characterisation

- Spectral Characterisation : The spectral characterisation of various phthalazinone derivatives, including those related to the compound , has been studied. These findings are crucial for understanding the compound's chemical properties (Mahmoud et al., 2012).

Antimicrobial Activity of 2-Substituted Derivatives

- Antimicrobial Activity of Derivatives : A series of new 2-substituted derivatives demonstrated antimicrobial activity against various bacteria and fungi strains (Sridhara et al., 2010).

Synthesis and Anticancer Activity

- Anticancer Activity : Studies have been conducted on the synthesis of analogs and their evaluation for anticancer and antimicrobial activity. Certain derivatives showed promising results in inhibiting cancer cell lines (Kumar et al., 2019).

properties

IUPAC Name |

2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN4O3/c1-30-19-12-5-4-11-18(19)21-25-22(31-27-21)20-16-9-2-3-10-17(16)23(29)28(26-20)15-8-6-7-14(24)13-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRGXOLKYUKEHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

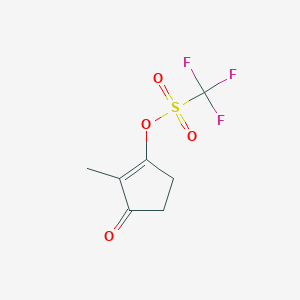

![Methyl 2-amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3002327.png)

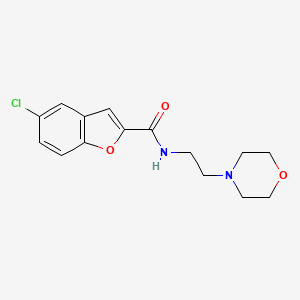

![N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3002330.png)

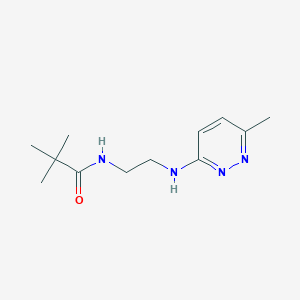

![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3002331.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3002337.png)